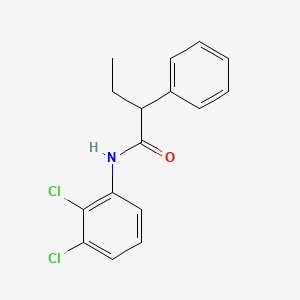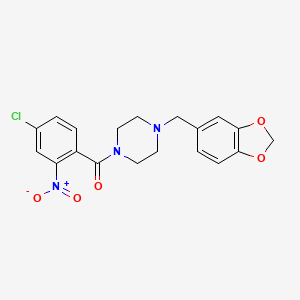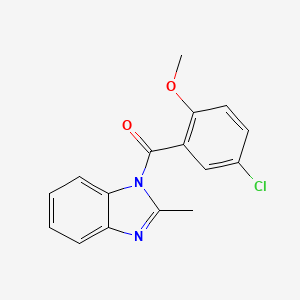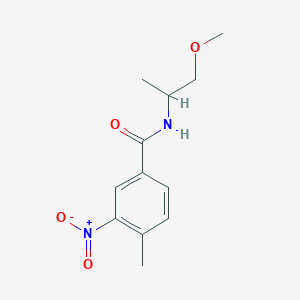![molecular formula C19H16BrNO3S B3954428 5-[2-(benzyloxy)-5-bromobenzylidene]-3-ethyl-1,3-thiazolidine-2,4-dione](/img/structure/B3954428.png)
5-[2-(benzyloxy)-5-bromobenzylidene]-3-ethyl-1,3-thiazolidine-2,4-dione
Übersicht
Beschreibung
5-[2-(benzyloxy)-5-bromobenzylidene]-3-ethyl-1,3-thiazolidine-2,4-dione, commonly known as Thiazolidinedione, is a class of drugs that have been widely used for the treatment of type 2 diabetes. Thiazolidinediones are known to improve insulin sensitivity and glucose metabolism, which makes them an effective drug for diabetes management.
Wirkmechanismus
Thiazolidinedione works by activating PPARγ, a nuclear receptor that regulates gene expression. PPARγ activation leads to increased insulin sensitivity and glucose uptake in skeletal muscle and adipose tissue. Thiazolidinedione also reduces hepatic glucose production and increases glucose disposal in the liver. Thiazolidinedione has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
Thiazolidinedione has been shown to improve glycemic control in patients with type 2 diabetes. It reduces fasting plasma glucose levels, HbA1c, and insulin resistance. Thiazolidinedione also improves lipid profiles by reducing triglycerides and increasing HDL cholesterol levels. Thiazolidinedione has been shown to have anti-inflammatory effects by reducing the levels of pro-inflammatory cytokines such as TNF-α and IL-6. Thiazolidinedione has also been shown to have anti-cancer properties by inhibiting cell proliferation and inducing apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
Thiazolidinedione is a useful tool for studying the mechanisms underlying insulin resistance and glucose metabolism. It can be used to investigate the role of PPARγ in regulating gene expression and glucose homeostasis. Thiazolidinedione has some limitations in lab experiments, including its potential toxicity and off-target effects. It is important to use appropriate controls and dosage to minimize these effects.
Zukünftige Richtungen
Thiazolidinedione has potential therapeutic applications beyond diabetes management. Future research could investigate the neuroprotective effects of Thiazolidinedione and its potential as a therapeutic agent for neurological disorders. Thiazolidinedione could also be studied for its anti-cancer properties and potential use in cancer therapy. Further research is needed to better understand the mechanisms underlying the beneficial effects of Thiazolidinedione and to develop more specific and effective drugs based on this class of compounds.
Conclusion:
Thiazolidinedione is a class of drugs that has been widely used for the treatment of type 2 diabetes. It improves insulin sensitivity and glucose metabolism by activating PPARγ. Thiazolidinedione has also been studied for its anti-inflammatory and anti-cancer properties. Thiazolidinedione has potential therapeutic applications beyond diabetes management, and further research is needed to better understand its mechanisms of action and develop more specific and effective drugs based on this class of compounds.
Wissenschaftliche Forschungsanwendungen
Thiazolidinedione has been extensively studied for its therapeutic potential in the treatment of type 2 diabetes. It has been shown to improve insulin sensitivity and glucose metabolism by activating peroxisome proliferator-activated receptor-gamma (PPARγ). Thiazolidinedione has also been studied for its anti-inflammatory and anti-cancer properties. Recent studies have suggested that Thiazolidinedione may have neuroprotective effects and could be a potential therapeutic agent for neurological disorders such as Alzheimer's disease.
Eigenschaften
IUPAC Name |
(5Z)-5-[(5-bromo-2-phenylmethoxyphenyl)methylidene]-3-ethyl-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrNO3S/c1-2-21-18(22)17(25-19(21)23)11-14-10-15(20)8-9-16(14)24-12-13-6-4-3-5-7-13/h3-11H,2,12H2,1H3/b17-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUQSUFXDHDPVID-BOPFTXTBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=C(C=CC(=C2)Br)OCC3=CC=CC=C3)SC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)/C(=C/C2=C(C=CC(=C2)Br)OCC3=CC=CC=C3)/SC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-{[(5-sec-butyl-2-hydroxyphenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B3954368.png)
![N-{[(5-tert-butyl-2-hydroxyphenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B3954376.png)

![N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}butanamide](/img/structure/B3954392.png)
![N-{[(2-nitrophenyl)amino]carbonothioyl}-4-biphenylcarboxamide](/img/structure/B3954397.png)
![2-({5-[3-(acetylamino)phenyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-phenylacetamide](/img/structure/B3954420.png)
![N-(2-ethylphenyl)-3-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B3954423.png)
![N-{[(5-sec-butyl-2-hydroxyphenyl)amino]carbonothioyl}-3-iodobenzamide](/img/structure/B3954425.png)
![N-methyl-N-[1-methyl-2-(4-methylpyridin-2-yl)ethyl]-2-(1-methyl-1H-pyrazol-4-yl)quinoline-4-carboxamide](/img/structure/B3954430.png)
![5-{3-bromo-5-methoxy-4-[(2-methylbenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3954444.png)
![methyl 4-[(phenylsulfonyl)(propyl)amino]benzoate](/img/structure/B3954453.png)
